molecular formula C7H16Cl2F2N2 B13481203 (2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride

(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride

Cat. No.: B13481203
M. Wt: 237.12 g/mol
InChI Key: ZVHNXWXXHOITDP-QYCVXMPOSA-N
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Description

(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a difluoroethyl group and a methyl group attached to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride typically involves the reaction of 2,2-difluoroethylamine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group and the piperazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2,2-difluoroethyl)piperazine dihydrochloride
  • (S)-2-(2,2-difluoroethyl)piperazine dihydrochloride

Uniqueness

(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of both difluoroethyl and methyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.12 g/mol

IUPAC Name

(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine;dihydrochloride

InChI

InChI=1S/C7H14F2N2.2ClH/c1-6-4-10-2-3-11(6)5-7(8)9;;/h6-7,10H,2-5H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

ZVHNXWXXHOITDP-QYCVXMPOSA-N

Isomeric SMILES

C[C@@H]1CNCCN1CC(F)F.Cl.Cl

Canonical SMILES

CC1CNCCN1CC(F)F.Cl.Cl

Origin of Product

United States

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